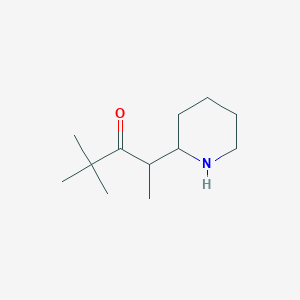

2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one

Description

2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is a branched ketone featuring a piperidine ring substituted at the second position. The compound’s structure combines a rigid piperidine moiety with a dimethyl-substituted pentanone backbone, conferring unique physicochemical and biological properties. Its stereoelectronic profile makes it relevant in pharmaceutical and agrochemical research, particularly for studying receptor-ligand interactions and metabolic stability.

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

2,2-dimethyl-4-piperidin-2-ylpentan-3-one |

InChI |

InChI=1S/C12H23NO/c1-9(11(14)12(2,3)4)10-7-5-6-8-13-10/h9-10,13H,5-8H2,1-4H3 |

InChI Key |

IDCVBOCMBNHZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one typically involves the reaction of piperidine with a suitable ketone precursor. One common method is the alkylation of piperidine with 2,2-dimethyl-3-pentanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of piperidine and subsequent nucleophilic attack on the ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Biological Studies: It is employed in studies investigating the pharmacological properties of piperidine derivatives, including their potential as analgesics and antipsychotics.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is primarily related to its interaction with biological targets such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Property | Pentan-3-one | Piperidine-4-one Derivatives | 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one (Predicted) |

|---|---|---|---|

| Molecular Formula | C5H10O | C5H9NO | C12H23NO |

| Molecular Weight | 86.13 g/mol | 99.14 g/mol | 197.32 g/mol |

| logP (Experimental) | 0.87–3.923* | ~1.2–1.5 | ~2.5–3.0 |

| Volatility | High | Moderate | Low |

| Key Applications | Flavor chemistry | Pharmaceutical intermediates | Agrochemical/Pharmaceutical research |

*Note: logP values for pentan-3-one vary widely due to methodological differences .

Research Findings and Limitations

- Structural Isomerism : Positional differences (e.g., pentan-2-one vs. pentan-3-one) significantly impact reactivity and analytical detection .

- Measurement Variability : Solvation parameters for pentan-3-one highlight the need for standardized protocols in logP determination .

- Data Gaps : Direct experimental data on 2,2-dimethyl-4-(piperidin-2-yl)pentan-3-one are scarce, necessitating extrapolation from simpler analogues.

Biological Activity

2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one, a compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pentanone backbone with two methyl groups at the second carbon and a piperidine ring at the fourth position. Its molecular formula is , and it exhibits both lipophilicity and polar characteristics, which are crucial for its interaction with biological systems.

Biological Activity Overview

Research indicates that 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one interacts with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction suggests its potential applications in treating cognitive disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and other neuropsychiatric conditions.

- Dopamine Modulation : The compound's structure allows it to bind to dopamine receptors, potentially enhancing dopaminergic activity.

- Norepinephrine Interaction : Similar interactions with norepinephrine receptors may contribute to increased alertness and cognitive function.

In Vitro Studies

Recent studies have evaluated the compound's biological activity through various assays:

- Neurotransmitter Release : In vitro experiments demonstrated that 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one significantly increases the release of dopamine and norepinephrine in neuronal cultures.

- Antioxidant Activity : The compound exhibited notable antioxidant properties, as evidenced by its ability to scavenge free radicals in DPPH assays.

| Assay Type | Result | Reference |

|---|---|---|

| Neurotransmitter Release | Increased dopamine/norepinephrine levels | |

| Antioxidant Activity | IC50 = 25 µM |

Case Studies

- Cognitive Enhancement : A study involving animal models showed that administration of the compound improved cognitive performance in tasks requiring attention and memory retention.

- Potential Anti-obesity Effects : Preliminary investigations suggest that the compound may inhibit pancreatic lipase activity, indicating potential for weight management applications.

Comparative Analysis

The biological activity of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one | Dopamine modulation | Different receptor interaction profile |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Stimulant properties | Contains a phenyl group |

| 4,4-Dimethyl-1-(pyrrolidin-2-yl)pentan-3-one | Varies in pharmacological profile | Variation in methyl group positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.